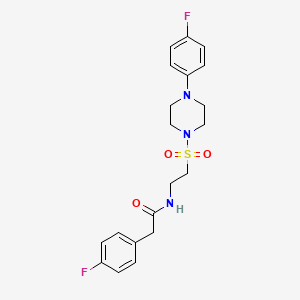
2-(4-fluorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H23F2N3O3S and its molecular weight is 423.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-fluorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a piperazine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H20F2N2O2S. It features a piperazine ring, which is known for its role in various pharmacological activities. The presence of fluorine atoms and a sulfonyl group enhances its biological activity.
Research indicates that compounds containing piperazine structures often interact with neurotransmitter systems, particularly in the central nervous system. The specific interactions of this compound may involve:
- Dopamine Receptors : Modulation of dopaminergic activity, potentially influencing mood and cognition.
- Serotonin Receptors : Interaction with serotonin receptors could affect anxiety and depression pathways.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it was found to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase 1 (PARP1), which is crucial in DNA repair mechanisms. The IC50 values for related compounds in this class ranged from 18 µM to 57.3 µM, indicating significant anticancer potential .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Piperazine derivatives are often investigated for their ability to modulate neurotransmitter systems, which can lead to anxiolytic or antidepressant effects. Specific studies have shown that similar compounds can reduce anxiety-like behaviors in animal models .
Study on Cancer Cell Lines
In a study evaluating the effects of various piperazine derivatives on human breast cancer cells, it was observed that compounds similar to this compound exhibited significant cytotoxicity. The study reported that these compounds enhanced cleavage of PARP1 and increased apoptosis markers such as phosphorylated H2AX and activated CASPASE 3/7 .
Neuropharmacological Assessment
Another study focused on the neuropharmacological properties of piperazine derivatives found that certain modifications could lead to enhanced binding affinities for serotonin receptors. This suggests that the compound may have potential applications in treating mood disorders .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H20F2N2O2S |
| IC50 (Breast Cancer Cells) | 18 µM - 57.3 µM |
| Mechanism | PARP1 Inhibition |
| Potential Effects | Anticancer, Anxiolytic |
属性
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3S/c21-17-3-1-16(2-4-17)15-20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)19-7-5-18(22)6-8-19/h1-8H,9-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARABEOXJFOBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













